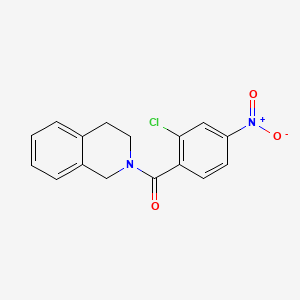
N-(4-thiomorpholinylcarbonothioyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-thiomorpholinylcarbonothioyl)nicotinamide, commonly known as TMCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMCN is a derivative of nicotinamide, which is a naturally occurring compound that plays a crucial role in cellular metabolism. TMCN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of TMCN is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN may also induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
TMCN has been shown to exhibit a range of biochemical and physiological effects. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN has also been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells. TMCN has been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TMCN is its ability to exhibit anti-cancer properties. TMCN has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. However, one of the limitations of TMCN is its potential toxicity. TMCN has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on TMCN. One direction is to further investigate the mechanism of action of TMCN. Understanding the molecular pathways involved in the anti-cancer properties of TMCN could lead to the development of more effective cancer treatments. Another direction for future research is to investigate the potential applications of TMCN in the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, future research could focus on the development of new derivatives of TMCN that exhibit improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of TMCN involves the reaction of nicotinamide with thiomorpholine-4-carbonothioic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
TMCN has been studied for its potential applications in a range of scientific research fields. One of the most promising applications of TMCN is in the field of cancer research. TMCN has been shown to exhibit anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis. TMCN has also been studied for its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(thiomorpholine-4-carbothioyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c15-10(9-2-1-3-12-8-9)13-11(16)14-4-6-17-7-5-14/h1-3,8H,4-7H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHODRUTSPJKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)


![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
